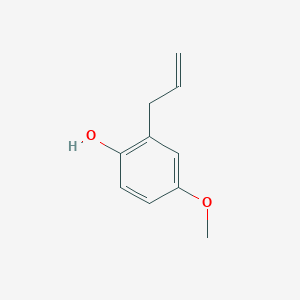

2-Allyl-4-methoxyphenol

Descripción general

Descripción

2-Allyl-4-methoxyphenol, also known as eugenol, is a naturally occurring phenolic compound. It is primarily found in the essential oils of several aromatic plants, including Syzygium aromaticum (clove), Ocimum basilicum (basil), and Cinnamomum verum (cinnamon). This compound is known for its pleasant aroma and is widely used in the flavoring, fragrance, and pharmaceutical industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Allyl-4-methoxyphenol can be synthesized through various methods. One common synthetic route involves the Claisen rearrangement of allyl para-substituted phenyl ethers. This reaction can be efficiently carried out in a microreactor system, yielding high purity this compound without the need for solvents or extensive work-up .

Industrial Production Methods: Industrially, this compound is often extracted from natural sources such as clove oil. The extraction process typically involves steam distillation or hydrodistillation, followed by purification steps to isolate the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Allyl-4-methoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the methoxy and allyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.

Major Products:

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of allyl alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

A notable application of 2-allyl-4-methoxyphenol is in cancer treatment. Recent studies have demonstrated its cytotoxic effects against various cancer cell lines, particularly human breast cancer cells (MCF-7).

Case Study: Cytotoxicity Against MCF-7 Cells

- Research : A study synthesized several derivatives of 4-allyl-2-methoxyphenol and evaluated their anticancer activity.

- Findings : The derivatives exhibited IC50 values ranging from 0.400 µg/mL to 5.73 µg/mL, indicating potent inhibitory effects on MCF-7 cell proliferation. The original compound showed an IC50 of 1.5 µg/mL, suggesting that some derivatives possess enhanced activity compared to the parent compound .

| Compound Derivative | IC50 (µg/mL) |

|---|---|

| 4-Allyl-2-methoxyphenyl propionate | 0.400 |

| 4-Allyl-2-methoxyphenyl butanoate | 5.73 |

| 4-Allyl-2-methoxyphenyl isobutanoate | 1.29 |

| This compound | 1.5 |

Antimicrobial Activity

Another significant application of this compound is its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

- Research : A study assessed the antibacterial activity of eugenol against Escherichia coli.

- Findings : The minimum inhibitory concentration (MIC) was found to be 0.125 μg/mL, with a minimum bactericidal concentration (MBC) of 0.250 μg/mL. The compound alters the bacterial cell membrane permeability, leading to cell death .

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Escherichia coli | 0.125 | 0.250 |

| Staphylococcus aureus | Not specified | Not specified |

| Listeria monocytogenes | Not specified | Not specified |

Applications in Dentistry

Eugenol is widely used in dentistry due to its analgesic and antiseptic properties.

Case Study: Dental Materials

- Research : Eugenol is a key component in zinc oxide-eugenol cement, which is utilized for its soothing effect on dental pulp and as a temporary filling material.

- Findings : Its effectiveness in reducing pain and inflammation during dental procedures has been well-documented .

Food Preservation

The compound's antimicrobial properties also extend to food preservation.

Case Study: Food Safety

- Research : The use of eugenol as a natural preservative has been explored in various food products.

- Findings : Its application has shown promise in inhibiting the growth of spoilage microorganisms, thus extending the shelf life of food products without synthetic preservatives .

Material Science Applications

Eugenol's properties have also led to its use in developing polymeric materials with enhanced antibacterial characteristics.

Case Study: Polymeric Materials

- Research : Studies have investigated the incorporation of eugenol into polymer matrices for improved antibacterial performance.

- Findings : The resultant materials exhibited significant antibacterial activity against multiple strains, suggesting potential applications in medical devices and packaging materials .

Mecanismo De Acción

The mechanism of action of 2-allyl-4-methoxyphenol involves its interaction with cellular components. It exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparación Con Compuestos Similares

2-Allyl-4-methoxyphenol is similar to other phenolic compounds such as:

Isoeugenol (4-propenyl-2-methoxyphenol): Similar structure but differs in the position of the double bond in the side chain.

2,4-Dimethoxyphenol: Contains an additional methoxy group, leading to different reactivity and properties.

Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains an aldehyde group instead of an allyl group, resulting in different applications and properties.

Uniqueness: this compound is unique due to its combination of an allyl group and a methoxy group, which imparts distinct chemical reactivity and biological activity. Its widespread occurrence in nature and diverse applications in various fields further highlight its significance .

Actividad Biológica

2-Allyl-4-methoxyphenol, commonly known as eugenol , is a phenolic compound found in various essential oils, particularly clove oil. This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, presenting data tables and case studies to illustrate its mechanisms and effects.

Target Interactions

Eugenol primarily interacts with various biological targets, influencing multiple biochemical pathways. It has been shown to modulate gene expression related to efflux pumps and biofilm formation in azole-resistant Aspergillus fumigatus . Furthermore, it inhibits enzymes such as acetylcholinesterase and lipoxygenase, which are crucial in inflammatory processes .

Biochemical Pathways

The compound exhibits antioxidative properties by scavenging free radicals. It has demonstrated a significant capacity to neutralize both oxygen-centered and carbon-centered radicals, outperforming other natural antioxidants like eugenol and isoeugenol . The radical-scavenging activity of this compound is quantitatively superior compared to synthetic antioxidants like butylated hydroxyanisole (BHA) .

Biological Activities

Case Studies

-

Neuroprotective Effects

A study demonstrated that eugenol protects against chlorpyrifos-induced neurotoxicity in rat models by modulating oxidative stress markers and inflammatory cytokines . This highlights its potential therapeutic application in neurodegenerative diseases. -

Antimicrobial Efficacy

Research indicated that eugenol exhibits significant antimicrobial activity against Staphylococcus aureus and Candida albicans. Its effectiveness was notably higher than conventional antibiotics, suggesting its potential as a natural preservative in food and pharmaceutical applications . -

Cancer Cell Inhibition

In vitro studies showed that this compound induces apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways . This positions eugenol as a candidate for further cancer research.

Pharmacokinetics

Eugenol is characterized by its volatility and can be absorbed via oral or inhalation routes. It undergoes phase I and II metabolism in the liver, where it is converted into various metabolites through hydroxylation and conjugation processes . The distribution of eugenol within cells primarily occurs through passive diffusion due to its lipophilic nature.

Propiedades

IUPAC Name |

4-methoxy-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-4-8-7-9(12-2)5-6-10(8)11/h3,5-7,11H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINCKJDFBMTHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323473 | |

| Record name | 2-Allyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-82-7 | |

| Record name | 1-Allyl-2-hydroxy-5-methoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Allyl-4-methoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Allyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-2-hydroxy-5-methoxybenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP6356AWG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the antioxidant mechanism of 2-Allyl-4-methoxyphenol and how does its activity compare to similar compounds?

A1: this compound exhibits its antioxidant activity by scavenging both oxygen-centered radicals (like those derived from benzoyl peroxide) and carbon-centered radicals (like those derived from 2,2'-azobisisobutyronitrile and 1,1-diphenyl-2-picrylhydrazyl). [] This ability to scavenge various radical types makes it a potent antioxidant. Notably, it demonstrates superior radical scavenging capacity compared to the natural antioxidants eugenol and isoeugenol. [] Additionally, research has shown that this compound and 2,4-dimethoxyphenol have higher antioxidant activity than butylated hydroxyanisole (BHA), a common synthetic antioxidant. []

Q2: How is this compound synthesized and are there more efficient methods?

A2: this compound can be synthesized via the Claisen rearrangement of 1-allyloxy-4-methoxybenzene. [] While microwave irradiation doesn't accelerate the main reaction, it interestingly increases the yield of a byproduct, 4-methoxyphenol, in solvent-free conditions, suggesting a potential non-thermal microwave effect. [] For a more efficient and environmentally friendly approach, microreactors have been successfully employed to synthesize this compound with high yields through a rapid, solvent-free Claisen rearrangement of allyl para-substituted phenyl ethers. [] This method eliminates the need for extensive work-up procedures, making it a greener alternative.

Q3: Is there a relationship between the structure of this compound and its cytotoxic activity?

A3: Research suggests a potential link between the structure of this compound and its cytotoxic activity. Specifically, the presence of hydrophobic radicals in similar compounds, such as 2-allyl-4-tert-butylphenol, appears to correlate with increased cytotoxic and DNA-synthesis inhibitory activity. [] While this compound and 2,4-dimethoxyphenol show higher antioxidant activity compared to BHA, their cytotoxic activity remains comparable. [] This implies that while antioxidant activity and cytotoxic activity might be influenced by structural features, the relationship is not straightforward and requires further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.